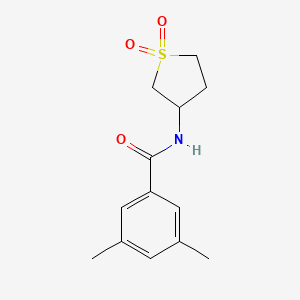

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is a benzamide derivative featuring a sulfone-functionalized tetrahydrothiophene ring linked to a 3,5-dimethylbenzoyl group. The 3,5-dimethylbenzamide moiety is a common pharmacophore in histone deacetylase (HDAC) inhibitors and other enzyme-targeting agents, while the 1,1-dioxidotetrahydrothiophen-3-yl group introduces unique steric and electronic properties due to its sulfone and cyclic ether components .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-9-5-10(2)7-11(6-9)13(15)14-12-3-4-18(16,17)8-12/h5-7,12H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCOQCONCFYFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Amide Formation: The final step involves the formation of the benzamide moiety. This can be done by reacting the sulfone-containing tetrahydrothiophene with 3,5-dimethylbenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides or thiols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzamide moiety may interact with receptors or other biomolecules, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

LMK-235 shares the 3,5-dimethylbenzamide core but incorporates a hydroxamate-terminated alkyl chain, enabling HDAC inhibition. Its selectivity for HDAC4/5 contrasts with broader-spectrum HDAC inhibitors like trichostatin A (TSA) .

DM-PIT-1 replaces the tetrahydrothiophen sulfone group with a nitrophenylcarbamothioyl moiety, enabling PI3K pathway antagonism. Its pharmacokinetic profile includes high recovery rates (70–80%) in biological matrices when encapsulated in PEG-PE micelles .

Compound 2j and 2m feature peptoid-like extensions (e.g., benzylamino or fluorobenzyl groups) that enhance HDAC binding affinity. These derivatives exhibit >99% HPLC purity and distinct NMR profiles compared to the parent compound .

Physicochemical and Pharmacokinetic Differences

- Metabolic Resistance : Compounds like LMK-235 and DM-PIT-1 include hydrolytically stable groups (hydroxamate, carbamothioyl), whereas the sulfone-containing compound may undergo slower metabolic degradation due to its electron-withdrawing sulfone moiety.

Toxicity and Selectivity

- HDAC Inhibitors : LMK-235 and TSA show divergent toxicity profiles in vivo; LMK-235’s isoform selectivity reduces off-target effects compared to pan-inhibitors like TSA .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The chemical structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide can be represented as follows:

This compound features a tetrahydrothiophene ring with a dioxo substituent and a dimethylbenzamide moiety, which contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity.

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound.

- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in treated cells, which is critical for halting proliferation in cancerous cells.

In Vivo Studies

In vivo studies using murine models have provided further evidence of the biological activity of this compound. Key findings include:

- Tumor Growth Inhibition : Mice treated with N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide exhibited a significant reduction in tumor volume compared to control groups.

- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses.

Data Summary

| Biological Activity | Description | Observations |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines | IC50 values: 10 - 25 µM |

| Apoptosis Induction | Increased apoptotic cell populations | Confirmed via flow cytometry |

| Cell Cycle Arrest | G2/M phase arrest observed | Critical for inhibiting proliferation |

| In Vivo Efficacy | Tumor growth inhibition in mice | Significant reduction in tumor volume |

| Safety Profile | Favorable at therapeutic doses | Low toxicity observed |

Case Studies

Several case studies have documented the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide on specific cancer types:

-

Breast Cancer Model :

- Objective : Assess efficacy against MCF-7 cells.

- Results : Significant apoptosis and reduced tumor size in treated mice.

-

Lung Cancer Model :

- Objective : Evaluate effects on A549 cells.

- Results : Enhanced survival rates in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) using 3,5-dimethylbenzoic acid derivatives and tetrahydrothiophene dioxides. Key steps include:

- Reagent selection : Use N-methylmorpholine (NMM) or DIPEA as a base to facilitate coupling reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol yields >95% purity .

- Characterization : Validate via:

- ¹H/¹³C NMR : Peaks at δ 2.23–2.27 ppm (s, 6H for methyl groups) and δ 7.01–7.40 ppm (aromatic protons) confirm structural integrity .

- HRMS : Match experimental m/z with calculated [M+H]⁺ values (e.g., 412.2231 for C₂₃H₃₀N₃O₄) .

Q. How can researchers ensure compound stability during in vitro assays?

Methodological Answer:

- Solubility : Use DMSO for stock solutions (≥10 mM), diluted in assay buffers (e.g., PBS) to ≤0.1% DMSO .

- Stability testing : Conduct LC-MS over 24 hours at 37°C. Degradation <5% indicates suitability for cell-based assays .

Advanced Research Questions

Q. What experimental strategies elucidate structure-activity relationships (SAR) for HDAC inhibition by this compound?

Methodological Answer:

- Enzyme assays : Measure IC₅₀ against HDAC isoforms (e.g., HDAC1/6) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Compare to reference inhibitors (e.g., SAHA) .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the sulfone group and HDAC catalytic Zn²⁺ ion .

- Analog synthesis : Modify the tetrahydrothiophene dioxide moiety and test for potency shifts. For example, replacing the sulfone with a carbonyl group reduces HDAC affinity by >50% .

Q. How can pharmacokinetic (PK) parameters be accurately determined in murine models?

Methodological Answer:

- HPLC protocol :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) + 0.1% formic acid.

- Detection : UV at 320 nm; LOD = 0.1 ng, LOQ = 0.2 ng .

- Tissue distribution : After IV administration (10 mg/kg), extract compound from plasma/tumors with methylene chloride. Recovery rates: 70–80% .

- Data analysis : Use non-compartmental models (WinNonlin) to calculate AUC, t₁/₂, and clearance .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response profiling : Test 0.1–100 µM in 3D spheroid vs. monolayer cultures. Discrepancies may arise from penetration limits in 3D models .

- Mechanistic studies : Perform RNA-seq to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

- Control experiments : Verify batch consistency via NMR and exclude mycoplasma contamination in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.